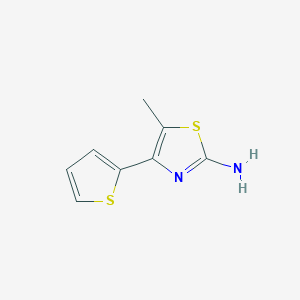
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is a chemical compound known for its ionic surfactant properties. It is also referred to as (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. This compound is a white crystalline substance that is soluble in water and alcohols but insoluble in non-polar solvents. It is widely used in the chemical and pharmaceutical industries as a surfactant and emulsifier .
Métodos De Preparación
The synthesis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate primarily involves the reaction between trimethylhexylammonium bromide and 2-hydroxypropyl bromide. The reaction conditions require careful control of temperature and pH to ensure safety and yield . Industrial production methods typically involve large-scale reactions in controlled environments to maintain consistency and purity of the product .
Análisis De Reacciones Químicas
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in DNA extraction, separation, and purification processes due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Industry: The compound is utilized in the production of cosmetics, detergents, and other personal care products
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate involves its ability to reduce surface tension in aqueous solutions. This property allows it to act as a surfactant, facilitating the mixing of otherwise immiscible liquids. The molecular targets include various hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .
Comparación Con Compuestos Similares
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate can be compared with other similar compounds such as:
Hexadecyltrimethylammonium bromide (HTAB): Both compounds are ionic surfactants, but HTAB is more commonly used in laboratory settings for DNA extraction.
Cetyltrimethylammonium bromide (CTAB): Similar to HTAB, CTAB is another surfactant used in various applications, but it has a longer alkyl chain, which affects its solubility and surfactant properties
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain industrial and pharmaceutical applications .
Propiedades
Número CAS |
62314-22-1 |
|---|---|
Fórmula molecular |
C14H31NO3 |
Peso molecular |
261.40 g/mol |
Nombre IUPAC |
2-ethylhexanoate;2-hydroxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H16O2.C6H16NO/c1-3-5-6-7(4-2)8(9)10;1-6(8)5-7(2,3)4/h7H,3-6H2,1-2H3,(H,9,10);6,8H,5H2,1-4H3/q;+1/p-1 |
Clave InChI |
HLFNUPJVFUAPLD-UHFFFAOYSA-M |
SMILES |
CCC(C)CCCC(=O)[O-].CC(C[N+](C)(C)C)O |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CC(C[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


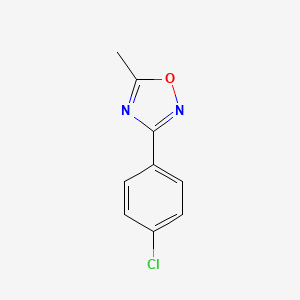
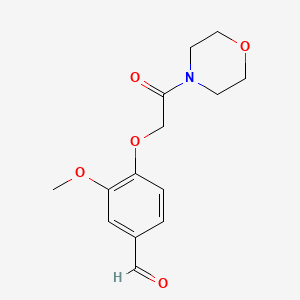
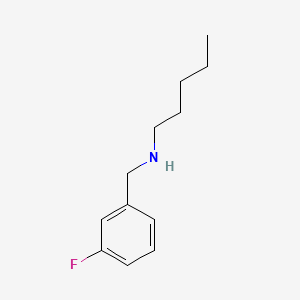
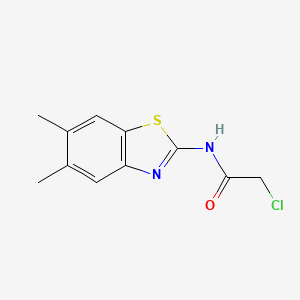
![7-Chloro-2,4-dimethyl-[1,8]naphthyridine](/img/structure/B1607146.png)
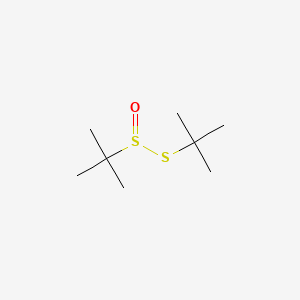
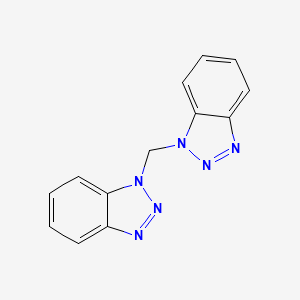
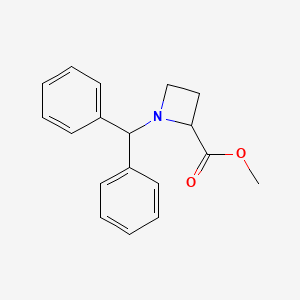
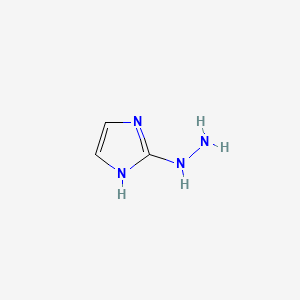
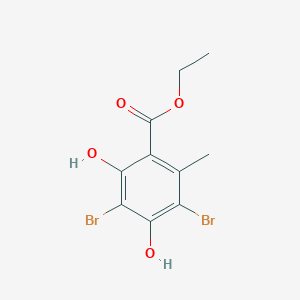
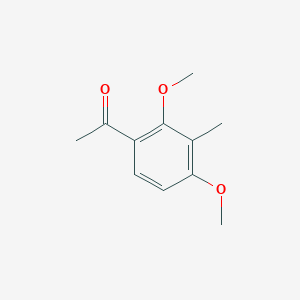
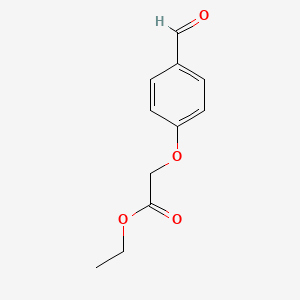
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
